molecular formula C11H11Cl2NO2 B1667998 Benoxacor CAS No. 98730-04-2

Benoxacor

Cat. No.: B1667998
CAS No.: 98730-04-2
M. Wt: 260.11 g/mol
InChI Key: PFJJMJDEVDLPNE-UHFFFAOYSA-N
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Description

Benoxacor is a safener used in pesticide formulations . It is used in research and development and is not intended for medicinal or household use .


Synthesis Analysis

This compound enantiomers were separated on six different chiral columns using hexane/isopropanol and hexane/ethanol as the mobile phase under normal-phase high-performance liquid chromatography (HPLC) conditions .


Molecular Structure Analysis

This compound has the molecular formula C11H11Cl2NO2 . Its molecular weight is 260.12 .


Chemical Reactions Analysis

This compound undergoes acid- and base-mediated hydrolysis . It is also sensitive to strong base-mediated reactions . In addition, this compound was shown to leach similarly to the safener S-metolachlor .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 260.12 . It is used in research and development and is not intended for medicinal or household use .

Scientific Research Applications

1. Toxicity Assessment in Aquatic Organisms Benoxacor (BN) has been identified as a potent antidote for certain herbicides, but its continuous discharge into watercourses raises concerns about its toxicity to aquatic life. A study using zebrafish larvae as a model revealed that exposure to BN increased mortality and affected heart and hatching rates. It also induced reactive oxygen species accumulation and abnormal activities of antioxidant enzymes. This suggests a need for comprehensive safety evaluation of BN in aquatic environments (Zhang et al., 2021).

2. Environmental Fate of this compound Research on the sunlight photolysis of this compound and its interaction with the herbicide metolachlor revealed that this compound degrades significantly faster than metolachlor under various conditions. This study highlights how this compound can influence the environmental fate of coformulated herbicides, emphasizing the need to consider mixture effects in environmental assessments of agrochemicals (Su et al., 2019).

3. Developmental Effects on Aquatic Species Another study focused on the enantioselective toxicity of this compound in zebrafish embryos. It showed that this compound negatively impacts hatchability, malformations, and mortality. This enantioselective toxicity and its gene regulation effects on zebrafish imply that the ecotoxicology of this compound should be considered in environmental risk evaluations (Liu, Deng, & Bai, 2020).

4. Metabolism in Mammals Research on the metabolism of this compound in rat liver indicates an enantioselective process. This study suggests that differences in this compound metabolism between sexes could significantly impact ecological risks and mammalian toxicity, highlighting the importance of considering sex-dependent metabolic differences in risk assessments (Simonsen, Cwiertny, & Lehmler, 2020).

5. Plant Protection and Detoxification this compound has been shown to influence the detoxification of the herbicide terbuthylazine in plants like Zea mays and Festuca arundinacea. It enhances the activity of glutathione-S-transferases, leading to reduced herbicide residues and suggesting potential applications in agricultural practices to minimize herbicide pollution (Scarponi & Del Buono, 2005).

Mechanism of Action

Target of Action

Benoxacor is a herbicide safener that primarily targets the Glutathione S-transferase (GST) enzyme within the plant . GST plays a crucial role in the detoxification of xenobiotics and is involved in the metabolism of herbicides .

Mode of Action

This compound interacts with its target, the GST enzyme, by increasing its activity within the plant . This increased activity enhances the plant’s ability to metabolize and detoxify herbicides, thereby reducing their phytotoxicity . This interaction results in a protective effect on the plant against herbicide-induced damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutathione conjugation pathway . This pathway is responsible for the detoxification of xenobiotics, including herbicides. By increasing the activity of GST, this compound enhances the plant’s ability to metabolize herbicides, thereby reducing their toxic effects . Additionally, this compound may affect other pathways such as calcium signaling and protein processing in the endoplasmic reticulum .

Pharmacokinetics

This compound has a low aqueous solubility and is quite volatile . In vitro metabolism studies with liver microsomes and cytosol from male mice demonstrated that this compound is enantioselectively metabolized by cytochrome P450 enzymes, carboxylesterases, and glutathione S-transferases .

Result of Action

The primary result of this compound’s action is the protection of plants from herbicide-induced phytotoxicity . By enhancing the activity of GST and promoting the metabolism of herbicides, this compound reduces the toxic effects of herbicides on the plant . This results in improved crop selectivity, allowing the application of herbicides with different mechanisms of action on the crop .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. It has a high potential for leaching to groundwater due to its chemical properties . Its persistence in soil systems and volatility also suggest that it can be affected by soil type and climatic conditions . Furthermore, the safening effect of this compound can vary depending on the specific herbicide used and the plant species .

Safety and Hazards

Benoxacor may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes .

Future Directions

A maximum residue limit (MRL) is being proposed for the pesticide S-metolachlor and the safener benoxacor as part of an application for Canadian use . This suggests that there is ongoing research and regulatory interest in this compound.

Properties

IUPAC Name

2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c1-7-6-16-9-5-3-2-4-8(9)14(7)11(15)10(12)13/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJJMJDEVDLPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029572
Record name Benoxacor
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URL https://comptox.epa.gov/dashboard/DTXSID3029572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Liquid, Other Solid
Record name Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)-
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CAS No.

98730-04-2
Record name Benoxacor
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benoxacor [ISO]
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Record name Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)-
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Record name Benoxacor
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Record name 2,2-Dichloro-1-(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone
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Record name BENOXACOR
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Synthesis routes and methods

Procedure details

5.3 ml (55 mmoles) of dichloroacetyl chloride are added dropwise, at a temperature of 20° to 25° C. and while stirring, to a suspension of 7.5 g (50 mmoles) of 2,3-dihydro-3-methyl-1,4-benzoxazine and 5.8 g (55 mmoles) of sodium carbonate in 120 ml of benzene. The reaction mixture is then stirred at the same temperature for 30 minutes and is then taken up in a mixture of water and ethyl acetate. The organic phase is washed with saturated sodium chloride solution, dried over sodium sulfate and evaporated. Crystallising the residue from diisopropyl ether gives 10.8 g of 4-dichloroacetyl-2,3-dihydro-3-methyl-1,4-benzoxazine, melting point 105°-107° C.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
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reactant
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Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does benoxacor protect crops from herbicide injury?

A1: this compound acts as a herbicide safener, selectively enhancing the detoxification of herbicides in crops without compromising weed control. It primarily achieves this by inducing the activity of glutathione S-transferases (GSTs) [, , , , , , , ]. These enzymes catalyze the conjugation of glutathione (GSH) to herbicides like metolachlor, rendering them inactive and promoting their detoxification [, , , ].

Q2: What are the downstream effects of this compound-induced GST activity?

A2: The this compound-mediated increase in GST activity leads to:

  • Enhanced herbicide metabolism: this compound treatment results in a faster rate of herbicide detoxification, specifically accelerating the formation of the glutathione conjugate of herbicides like metolachlor [, ].
  • Reduced herbicide residues: Lower levels and shorter persistence of herbicide residues are observed in plants treated with herbicide-benoxacor mixtures compared to herbicide-only treatments [].
  • Increased crop tolerance: This enhanced detoxification mechanism provides greater protection to crops from herbicide injury, enabling the use of herbicides that might otherwise be too phytotoxic [, , , , , ].

Q3: Are there differences in this compound's safening effect between plant species?

A3: Yes, this compound's efficacy as a safener varies. It effectively protects certain crops like maize and sorghum but shows limited or no protection in dicot species like Arabidopsis [, ]. This selectivity might be attributed to differences in the expression and inducibility of specific GST isozymes []. For instance, this compound induces the expression of AtGSTU19 in Arabidopsis roots, but this induction is localized and does not confer herbicide tolerance [].

Q4: What is the chemical structure and formula of this compound?

A4: this compound is a dichloroacetamide derivative with the chemical formula C12H11Cl2NO3. Its IUPAC name is 4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine.

Q5: What are some key spectroscopic characteristics of this compound?

A5: While specific spectroscopic data is limited within the provided research, analytical techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing this compound and its degradation products []. These techniques allow for the identification of structural changes, including dechlorination and the formation of intermediates like a monochlorinated derivative [].

Q6: How stable is this compound under different environmental conditions?

A6: this compound exhibits variable stability depending on the environmental conditions:

  • Sunlight: It degrades relatively quickly in simulated sunlight with a half-life of approximately 10 minutes []. This degradation is primarily attributed to a photo-initiated ring closure, yielding a monochlorinated intermediate, followed by further degradation into dechlorinated products [].
  • High pH: this compound undergoes rapid base-mediated hydrolysis, particularly under high pH conditions, with a half-life of 13 hours, suggesting potential transformation during water treatment [].
  • Circumneutral pH: At a near-neutral pH, hydrolysis of this compound is minimal [].
  • Presence of Photosensitizers: While resistant to direct photolysis in the presence of natural sunlight, this compound can undergo indirect photolysis in the presence of photosensitizers like nitrate, nitrite, and humic acid [].

Q7: How is this compound typically formulated for agricultural use?

A7: this compound is rarely used alone and is usually formulated with chloroacetamide herbicides [, ]. Common formulations include mixtures with S-metolachlor, acetochlor, and other herbicides [, , , ]. The specific formulation strategies employed to improve this compound's stability, solubility, or bioavailability are not extensively detailed in the provided research.

Q8: What are the primary pathways of this compound degradation in the environment?

A8: this compound primarily degrades through:

  • Photolysis: Direct photodegradation under sunlight and indirect photolysis in the presence of photosensitizers contribute to its breakdown in surface waters [, ].
  • Hydrolysis: Base-mediated hydrolysis is a significant degradation pathway, especially under high pH conditions, potentially impacting its fate during water treatment processes [].
  • Microbial biotransformation: Microorganisms play a role in this compound degradation, primarily via cometabolism, leading to the formation of various metabolites, including dechlorinated species and glutathione conjugates [].

Q9: What analytical methods are used to detect and quantify this compound?

A9: Common analytical techniques for this compound analysis include:

  • Gas Chromatography (GC): GC coupled with electron capture detection (ECD) or mass spectrometry (MS) offers a sensitive method for quantifying this compound residues in various matrices [].
  • High-Performance Liquid Chromatography (HPLC): HPLC, often paired with UV detection, provides a robust and versatile approach for separating and quantifying this compound and its metabolites in complex samples [, , ].

Q10: How is the accuracy and reliability of these analytical methods ensured?

A10: Method validation is crucial for ensuring the reliability of analytical data. Key validation parameters for this compound analysis include:

  • Accuracy: Determining the closeness of measured values to the true value, often assessed through recovery studies [].
  • Precision: Evaluating the reproducibility of measurements, typically assessed through replicate analyses [].
  • Specificity: Ensuring that the method selectively detects this compound in the presence of other compounds [].

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